(R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate
CAS No.: 103321-58-0
Cat. No.: VC0025413
Molecular Formula: C24H20ClNO3
Molecular Weight: 405.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103321-58-0 |
|---|---|
| Molecular Formula | C24H20ClNO3 |
| Molecular Weight | 405.87 |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-1-oxo-3-phenylpropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28)/t22-/m1/s1 |
| SMILES | C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Properties
Structural Features
(R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate consists of several key structural components that contribute to its functionality:
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A fluorenyl group (9H-fluoren-9-yl) attached to a methyl carbamate moiety
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A D-phenylalanine core with an (R)-configuration at the alpha carbon
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An acid chloride functionality at the carboxyl terminus
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A phenyl side chain attached to the beta carbon
This structural arrangement combines the UV-detectability of the fluorenyl system with the high reactivity of the acid chloride group, making it particularly useful in peptide synthesis applications .
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that influence its behavior in synthetic reactions and storage requirements. Table 1 summarizes these key properties:
Table 1: Physical and Chemical Properties of (R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate
The Fmoc protecting group demonstrates stability under acidic conditions but can be cleaved under basic conditions, particularly with secondary amines like piperidine. This orthogonal stability profile makes it compatible with various other protecting groups commonly used in peptide synthesis .
Synthesis Methods
General Synthetic Approaches
The synthesis of (R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate typically involves a two-step process:
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Protection of the amino group of D-phenylalanine with the Fmoc group
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Conversion of the carboxylic acid to an acid chloride
Each step involves specific reagents and conditions to ensure high yield and stereochemical purity of the final product .
Fmoc Protection Strategies
Several methods exist for introducing the Fmoc group onto D-phenylalanine, each with its advantages and limitations. Table 2 summarizes these approaches:
Table 2: Methods for Fmoc Protection of D-Phenylalanine
The Fmoc-Cl method utilizing 9-fluorenylmethylchloroformate represents one of the most common approaches but can lead to the formation of dipeptide impurities. Research has shown that this occurs through the reaction of the initially formed Fmoc-D-phenylalanine with Fmoc-Cl to create a mixed anhydride, which can then react with another D-phenylalanine molecule .
Studies have demonstrated that when the Fmoc-Cl method is employed, significant amounts of Fmoc-dipeptides can form as side products, particularly with non-functionalized amino acids like phenylalanine. This reaction proceeds via the intermediacy of mixed anhydrides that are sufficiently stable, due to their extreme hydrophobicity, for acylation of unreacted amino acid to occur, even under aqueous/organic conditions .
Recent studies suggest that the use of Fmoc-2-MBT effectively eliminates both dipeptide and β-alanine impurities, making it a preferred reagent for the synthesis of high-purity Fmoc-amino acids .
Acid Chloride Formation
Once the Fmoc-protected D-phenylalanine is obtained, conversion to the acid chloride can be achieved using several chlorinating agents. Table 3 outlines common methods for this transformation:
Table 3: Methods for Acid Chloride Formation from Fmoc-D-Phenylalanine
| Chlorinating Agent | Conditions | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Thionyl Chloride (SOCl2) | DCM, reflux or RT with catalytic DMF | Readily available, effective | Can cause epimerization if not controlled, may degrade Fmoc group at elevated temperatures | |
| Oxalyl Chloride ((COCl)2) | DCM, catalytic DMF, 0°C to RT | Milder than SOCl2, less racemization | Generates toxic CO gas | |
| Cyanuric Chloride | Acetone, RT | Mild conditions, minimal racemization | Less reactive, longer reaction times |
The choice of chlorinating agent is critical to prevent racemization at the α-carbon, which would compromise the stereospecificity of the final product. Typically, oxalyl chloride with catalytic N,N-dimethylformamide (DMF) at low temperatures provides an optimal balance of reactivity and stereochemical integrity.
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
(R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate plays a significant role in solid-phase peptide synthesis (SPPS), particularly in the incorporation of D-phenylalanine residues into peptides . The acid chloride functionality provides enhanced reactivity compared to the carboxylic acid, allowing for more efficient coupling reactions with hindered amino acids or in sterically demanding sequences.
Recent research has demonstrated the successful incorporation of this compound in the synthesis of complex peptides, including those containing multiple D-amino acids or unnatural amino acids. For example, one study reported the incorporation of D-phenylalanine into a trp cage miniprotein using this reagent, highlighting its utility in the synthesis of conformationally constrained peptides .
Applications in Peptidomimetic Design
Beyond traditional peptides, this compound proves valuable in synthesizing peptidomimetics - compounds designed to mimic the biological activity of peptides while offering improved stability, bioavailability, or specificity. The D-configuration of the phenylalanine residue introduces specific conformational constraints that enhance binding affinity for target receptors or enzymes .
Reaction Chemistry
Reactivity Profile
The reactivity of (R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate is primarily determined by its acid chloride functionality, which demonstrates high reactivity toward nucleophiles. Table 4 summarizes its reactions with various nucleophilic compounds:
Table 4: Reactions of (R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate with Nucleophiles
The high reactivity of the acid chloride group allows coupling reactions to proceed under mild conditions and with short reaction times, often without requiring additional coupling reagents.
Peptide Coupling Mechanisms
In peptide synthesis applications, (R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate reacts with the amino group of another amino acid or peptide to form an amide bond (peptide bond). This reaction proceeds via a nucleophilic acyl substitution mechanism:
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Nucleophilic attack of the amino group on the carbonyl carbon of the acid chloride
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Formation of a tetrahedral intermediate
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Elimination of chloride ion to form the amide bond
To prevent undesired side reactions such as epimerization, these couplings are typically performed at low temperatures and with hindered bases like N,N-diisopropylethylamine (DIPEA). The reaction proceeds rapidly and often provides higher yields than traditional coupling methods, particularly with sterically hindered amino acids or in difficult coupling scenarios .
Compatibility with Other Functional Groups
Despite its high reactivity, (R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate demonstrates good compatibility with many common protecting groups used in peptide synthesis, including:
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tert-butyl esters and ethers for carboxylic acids and alcohols
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Trityl (Trt) groups for thiols and imidazoles
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Pbf groups for guanidines
This compatibility allows for the selective incorporation of D-phenylalanine into complex peptides containing multiple functional groups. Research has shown that the Fmoc group can be selectively removed with piperidine without affecting other protecting groups in the peptide, making it particularly useful in orthogonal protection strategies .
Recent studies have also explored the use of this compound in the synthesis of peptides containing hydroxylated amino acids, where the hydroxyl groups are protected as trityl ethers. For example, one study demonstrated the successful incorporation of D-phenylalanine into a peptide containing hydroxyproline (Hyp) residues, where the Hyp hydroxyl groups were protected with trityl groups .
Comparative Analysis with Similar Compounds
Comparison with L-Phenylalanine Derivatives
The D-phenylalanine derivative (R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate differs from its L-phenylalanine counterpart primarily in the stereochemistry at the alpha carbon. This difference has significant implications for its application in peptide synthesis and the conformational properties of the resulting peptides. Table 5 provides a detailed comparison:
Table 5: Comparison of D- and L-Phenylalanine Fmoc-Acid Chlorides
The choice between the D- and L-forms depends on the specific requirements of the peptide being synthesized and its intended application. While the L-form is typically used for mimicking natural proteins, the D-form is often employed when enhanced stability or specific conformational constraints are desired .
Comparison with Other D-Phenylalanine Derivatives
Various D-phenylalanine derivatives with different protecting groups or functional modifications are available for peptide synthesis. Table 6 compares some of these derivatives:
Table 6: Comparison of Different D-Phenylalanine Derivatives
Each derivative offers unique properties that make it suitable for specific applications in peptide synthesis and medicinal chemistry. The acid chloride form (Fmoc-D-Phe-Cl) provides the highest reactivity among these derivatives, making it particularly valuable for challenging coupling reactions .
Related Self-Assembling Peptide Derivatives
Recent research has explored the self-assembly properties of Fmoc-protected phenylalanine derivatives, including those with D-phenylalanine. These compounds can form supramolecular structures that serve as scaffolds for various biomedical applications .
Studies have shown that Fmoc-phenylalanine derivatives can self-assemble into hydrogels through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The stereochemistry of the phenylalanine residue significantly influences the morphology of the resulting nanostructures and the properties of the hydrogels .
For example, research has demonstrated that Fmoc-D-phenylalanine-based dipeptides can form stable hydrogels at low concentrations (around 0.20 wt%) due to their ability to create nanofibers that entrap water, resulting in a three-dimensional network. These hydrogels have potential applications in drug delivery, tissue engineering, and as antimicrobial materials .
Current Research and Future Directions
Recent Advances in Applications
Recent research has expanded the applications of (R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate and related D-phenylalanine derivatives beyond traditional peptide synthesis. Some notable advances include:
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Development of self-assembling peptide hydrogels for biomedical applications, where D-phenylalanine residues contribute to specific secondary structures that promote gelation
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Incorporation into peptide-based inhibitors of protein-protein interactions, where D-phenylalanine introduces conformational constraints that enhance binding affinity and selectivity
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Use in the synthesis of cyclic peptides with improved oral bioavailability, where D-amino acids facilitate the formation of constrained ring structures
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Application in the development of antimicrobial peptides, where D-phenylalanine contributes to membrane-disruptive properties
Future Research Directions
Looking ahead, several promising research directions may expand the utility of this compound:
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Development of more efficient and stereoselective methods for the synthesis of D-phenylalanine derivatives with reduced side product formation
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Integration with emerging technologies like automated flow chemistry for more efficient synthesis
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Exploration of new applications in the growing field of peptide therapeutics, particularly for targets requiring enhanced stability or specific conformational constraints
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Investigation of the effects of D-phenylalanine incorporation on peptide folding, stability, and biological activity in more complex systems
As peptide chemistry continues to evolve, particularly in the development of peptide-based therapeutics and biomaterials, compounds like (R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate will likely remain essential tools for researchers in this field.
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